molecular formula C17H26N4O4 B8359022 Tert-butyl (4-(4-ethylpiperazin-1-yl)-2-nitrophenyl)carbamate

Tert-butyl (4-(4-ethylpiperazin-1-yl)-2-nitrophenyl)carbamate

Cat. No.: B8359022
M. Wt: 350.4 g/mol
InChI Key: LPMMXQCTTYSOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4-(4-ethylpiperazin-1-yl)-2-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C17H26N4O4 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H26N4O4

Molecular Weight

350.4 g/mol

IUPAC Name

tert-butyl N-[4-(4-ethylpiperazin-1-yl)-2-nitrophenyl]carbamate

InChI

InChI=1S/C17H26N4O4/c1-5-19-8-10-20(11-9-19)13-6-7-14(15(12-13)21(23)24)18-16(22)25-17(2,3)4/h6-7,12H,5,8-11H2,1-4H3,(H,18,22)

InChI Key

LPMMXQCTTYSOSV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A degassed mixture of tert-butyl 4-bromo-2-nitrophenylcarbamate (5.4 g, 17 mmol), 1-ethylpiperazine (2.91 g, 25.5 mmol), Pd2(dba)3 (2.1 g, 3.4 mmol), xantphos (3.92 g, 6.8 mmol) and Cs2CO3 (11.1 g, 34 mmol) in toluene (85 mL) was heated at 100° C. for 4 hours. The reaction was concentrated, and the residue was purified by flash chromatography on silica eluting with MeOH:DCM=1:50-1:20 to obtain the title compound (3.3 g, yield: 55%). MS (ESI): 351 [M+H]+.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
55%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.